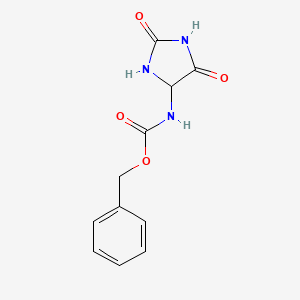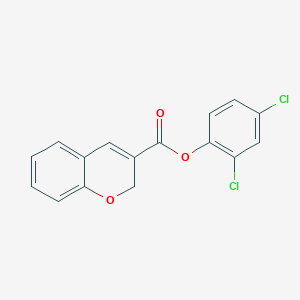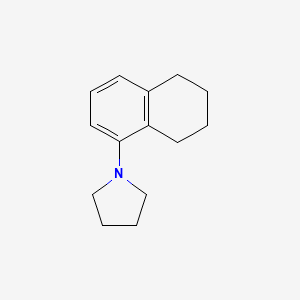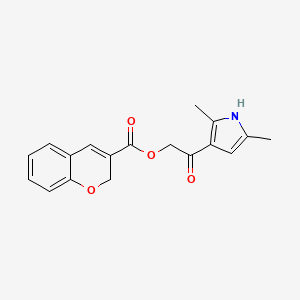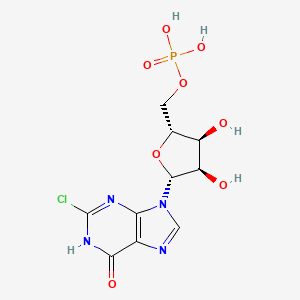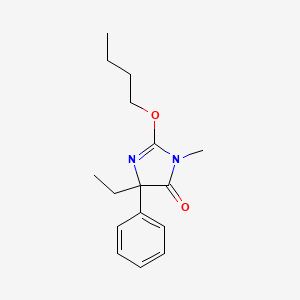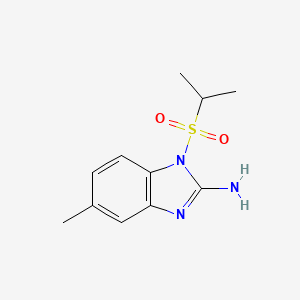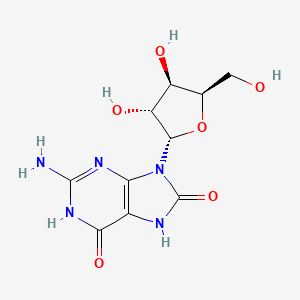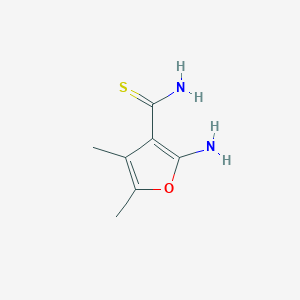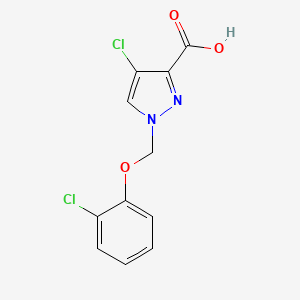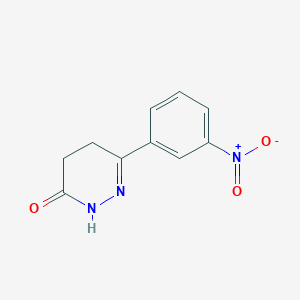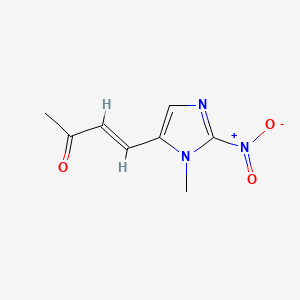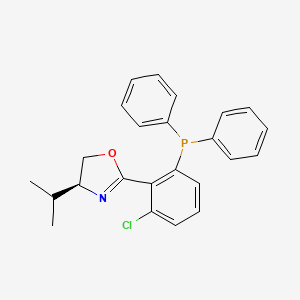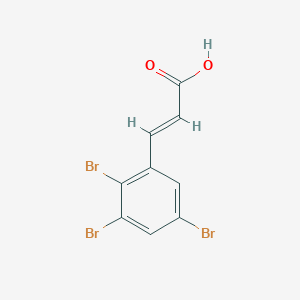
2,3,5-Tribromocinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Tribromocinnamic acid is a derivative of cinnamic acid, characterized by the presence of three bromine atoms at the 2, 3, and 5 positions on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-tribromocinnamic acid typically involves the bromination of cinnamic acid. The process can be carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing automated systems to control the reaction parameters precisely. This ensures high yield and purity of the final product, making it suitable for various applications.
化学反応の分析
Types of Reactions: 2,3,5-Tribromocinnamic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cinnamic acids, while oxidation and reduction reactions can produce different oxidation states and bromination levels of the compound.
科学的研究の応用
2,3,5-Tribromocinnamic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,3,5-tribromocinnamic acid exerts its effects involves interactions with various molecular targets and pathways. The bromine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce specific biological responses.
類似化合物との比較
3-Bromocinnamic Acid: A mono-brominated derivative with different reactivity and applications.
2,3,5-Triiodobenzoic Acid: Another halogenated aromatic compound with distinct properties and uses.
Uniqueness: 2,3,5-Tribromocinnamic acid is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other halogenated derivatives.
特性
分子式 |
C9H5Br3O2 |
|---|---|
分子量 |
384.85 g/mol |
IUPAC名 |
(E)-3-(2,3,5-tribromophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br3O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14)/b2-1+ |
InChIキー |
JDYSIRLBFHIMOO-OWOJBTEDSA-N |
異性体SMILES |
C1=C(C=C(C(=C1/C=C/C(=O)O)Br)Br)Br |
正規SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


